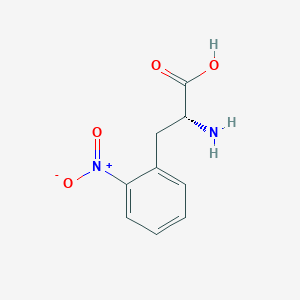

(R)-2-氨基-3-(2-硝基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-2-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is a type of amino acid that contains a nitrophenyl group .

Synthesis Analysis

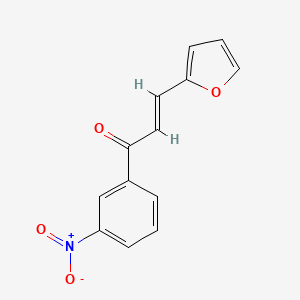

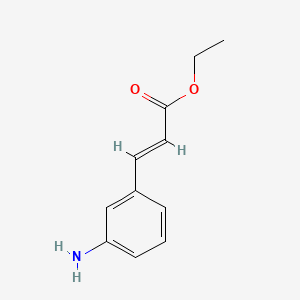

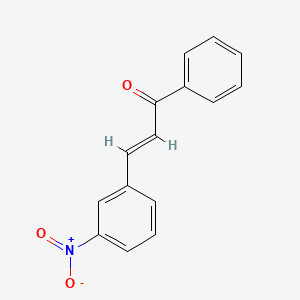

The synthesis of compounds similar to “®-2-Amino-3-(2-nitrophenyl)propanoic acid” has been discussed in various studies. For instance, one study outlines different approaches for preparing 3-hydroxy-2-aryl acrylate, a vital precursor in the synthesis of natural products and in the development of essential drugs . Another study discusses the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

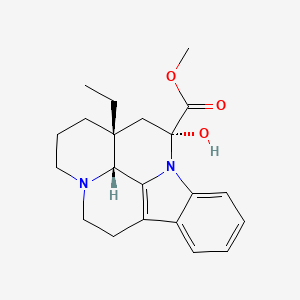

Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(2-nitrophenyl)propanoic acid” consists of a 2-nitrophenyl group attached to a propanoic acid molecule with an amino group at the 2-position . The exact mass of the molecule is 210.064056 Da .

Chemical Reactions Analysis

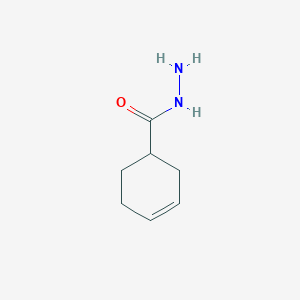

In terms of chemical reactions, one study reports on the discovery and development of novel cascade N−N bond forming reactions for the synthesis of rare indazole acetic acid scaffolds . This approach allows for convenient synthesis of three distinct indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile/solvent under basic conditions .

Physical And Chemical Properties Analysis

“®-2-Amino-3-(2-nitrophenyl)propanoic acid” has a molecular weight of 210.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.

科学研究应用

应用于分析和生化科学

(R)-2-氨基-3-(2-硝基苯基)丙酸及其衍生物在各个科学研究领域中找到了应用,特别是在分析和生化科学领域。文献综述突出了它在增强分析精度、理解生化途径和开发新药理剂方面的重要性。

分析化学和生物化学:纳因德林反应是一种用于分析初级氨基团的成熟方法,展示了氨基酸及其衍生物在分析化学中的广泛用途。这种反应导致鲁曼紫的形成,对于检测和定量氨基酸、肽和蛋白质在从农业到医学科学等各个科学领域中至关重要。它强调了氨基酸衍生物在开发对各种分析应用至关重要的显色反应中的作用 (Friedman, 2004)。

药理剂开发:合成和研究含有亚硝基自由基(NR)片段的“混合”化合物的药理性质展示了氨基酸衍生物在药物化学中的潜力。将亚硝基片段引入分子中可以增强生物活性,修改药理效应,减少毒性或增加选择性细胞毒性。这对于创造新一代药理剂具有重要意义,突显了氨基酸衍生物在药物发现和开发中的多功能性 (Grigor’ev, Tkacheva, & Morozov, 2014)。

食品中有毒物质的减少:乳酸菌(LAB)已被发现有效减少食品中的有毒物质,包括N-亚硝胺、杂环胺、多环芳烃、生物胺和丙烯酰胺。LAB可以通过吸附或降解来减少这些有害物质,突显了氨基酸衍生物在改善食品安全中的作用。LAB与氨基酸衍生物之间在减少有毒物质方面的相互作用为增强食品安全和质量开辟了新途径 (Shao et al., 2021)。

环境和食品分析:基于抗体的方法利用针对各种化合物(包括氨基酸衍生物)开发的抗体为环境和食品分析提供了有价值的工具。这些方法,包括ELISA和生物传感器,提供了对污染物的敏感和特异检测,突显了氨基酸衍生物在开发用于监测环境和食品安全的免疫试剂中的作用 (Fránek & Hruška, 2018)。

作用机制

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to our compound, have been shown to inhibit pqsd, a key enzyme in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It can be inferred that the compound may interact with its target enzyme, possibly through a mechanism involving the nitrophenyl group, which is a common feature in many enzyme inhibitors .

Biochemical Pathways

Given its potential role as an inhibitor of pqsd, it may affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the bacteria’s cell-to-cell communication, affecting its ability to form biofilms and resist antibiotics.

Result of Action

If the compound acts as an inhibitor of pqsd, it could potentially disrupt the production of signal molecules in pseudomonas aeruginosa . This could lead to a decrease in biofilm formation and an increase in the bacteria’s susceptibility to antibiotics.

Action Environment

For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability .

未来方向

Future research directions could involve further exploration of the antitumor activity of 3-(2-nitrophenyl)propionic acid derivatives. One study shows that 3-(2-nitrophenyl)propionic acid-paclitaxel nanoparticles combined with anti-PD-L1 antibody have synergistic antitumor activity, suggesting potential for development into a novel therapeutic regimen for cancer patients .

属性

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)